tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, an iodine atom, and a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate typically involves the reaction of 4-bromo-3-iodopyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) under mild conditions . The reaction proceeds through a nucleophilic substitution mechanism where the tert-butyl carbamate attacks the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the carbamate group.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be employed.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the tert-butyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the pyridine ring and carbamate group.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is used in medicinal chemistry for the development of pharmaceuticals. Its unique functional groups make it a valuable intermediate in the synthesis of drugs targeting various biological pathways .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful compound for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(3-iodopyridin-2-yl)carbamate
- tert-Butyl N-(4-chloropyridin-2-yl)carbamate
Uniqueness: tert-Butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity and allows for selective functionalization at different positions on the ring. Additionally, the tert-butyl carbamate group offers protection for the amine functionality, enabling selective deprotection and further modification .
Properties
Molecular Formula |
C10H12BrIN2O2 |
---|---|
Molecular Weight |
399.02 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
DCRWMKFNXZXPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.